molecular formula C22H21N3 B2865500 1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 155998-86-0

1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2865500
CAS No.: 155998-86-0
M. Wt: 327.431
InChI Key: JFUCYKXQJNXUFI-UHFFFAOYSA-N
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Description

The compound “1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole” is a complex organic molecule. It contains a benzotriazole moiety, which is a type of heterocyclic compound, and a phenyl group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings. The benzotriazole moiety would contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzotriazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromaticity and the presence of the benzotriazole moiety. It would likely be a solid at room temperature .

Mechanism of Action

The mechanism of action of this compound would depend on its application. Benzotriazoles are often used as corrosion inhibitors, UV light absorbers, and in peptide synthesis .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds can cause skin and eye irritation, and may be harmful if inhaled or ingested .

Properties

IUPAC Name

1-[phenyl-(2,4,6-trimethylphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3/c1-15-13-16(2)21(17(3)14-15)22(18-9-5-4-6-10-18)25-20-12-8-7-11-19(20)23-24-25/h4-14,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUCYKXQJNXUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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